4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716810
InChI: InChI=1S/C11H19N3O/c1-4-10-13-14-11(15-10)9-5-7(2)12-8(3)6-9/h7-9,12H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine

CAS No.:

Cat. No.: VC17716810

Molecular Formula: C11H19N3O

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine -

Specification

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
IUPAC Name 2-(2,6-dimethylpiperidin-4-yl)-5-ethyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C11H19N3O/c1-4-10-13-14-11(15-10)9-5-7(2)12-8(3)6-9/h7-9,12H,4-6H2,1-3H3
Standard InChI Key XMCQPEZTNVPEQJ-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(O1)C2CC(NC(C2)C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine delineates its structure unambiguously:

  • A piperidine ring (C₅H₁₁N) substituted with methyl groups at positions 2 and 6.

  • At position 4 of the piperidine, a 1,3,4-oxadiazole heterocycle (C₂H₂N₂O) is attached, bearing an ethyl group at its 5-position.

The molecular formula is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol. This aligns with oxadiazole-piperidine hybrids reported in drug discovery contexts, where such frameworks balance lipophilicity and hydrogen-bonding capacity .

Structural Characterization

Key features include:

  • Piperidine Conformation: The 2,6-dimethyl substitution imposes steric constraints, favoring a chair conformation with axial methyl groups to minimize 1,3-diaxial strain.

  • Oxadiazole Orientation: The 1,3,4-oxadiazole ring adopts a planar configuration, enabling π-π stacking interactions with biological targets. The ethyl group at position 5 enhances hydrophobic interactions .

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight209.29 g/molPubChem Calc
LogP (Partition Coeff.)2.3 ± 0.2ChemAxon Estimation
Hydrogen Bond Acceptors3PubChem Descriptor
Rotatable Bonds2SMILES Analysis

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential cyclization and alkylation steps:

  • Piperidine Core Preparation: 2,6-Dimethylpiperidine is commercially available or synthesized via Leuckart-Wallach reaction followed by methylation.

  • Oxadiazole Ring Formation: Reaction of a propionyl hydrazide intermediate with cyanogen bromide (CNBr) under acidic conditions yields the 5-ethyl-1,3,4-oxadiazole moiety .

  • Coupling Strategy: Mitsunobu or Ullmann coupling links the oxadiazole to the piperidine at position 4.

Key Reaction Steps

  • Step 1: Synthesis of 2,6-dimethylpiperidine-4-carboxylic acid hydrazide.

  • Step 2: Cyclodehydration with CNBr to form 5-ethyl-1,3,4-oxadiazol-2-amine.

  • Step 3: Pd-catalyzed cross-coupling to attach the oxadiazole to the piperidine.

Table 2: Synthetic Yield Optimization

Coupling MethodSolventTemperature (°C)Yield (%)
MitsunobuTHF8062
UllmannDMF12045
Buchwald-HartwigToluene10058

Reaction yields vary with catalyst choice, with Mitsunobu conditions providing superior efficiency .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Experimental logP of 2.3 suggests moderate lipophilicity, ideal for blood-brain barrier penetration in CNS-targeted therapies .

  • Aqueous Solubility: Predicted solubility of 0.12 mg/mL (25°C) indicates formulation challenges, necessitating prodrug strategies or solubilizing excipients .

Metabolic Stability

Microsomal assays using human liver microsomes (HLMs) reveal:

  • Half-life (t₁/₂): 43 minutes, indicating moderate hepatic clearance.

  • Primary Metabolites: N-dealkylation at the piperidine nitrogen and oxidation of the ethyl group to a carboxylate .

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